molecular formula C22H20N2O2 B5553441 N,N'-bis(3-methylphenyl)isophthalamide

N,N'-bis(3-methylphenyl)isophthalamide

Cat. No. B5553441
M. Wt: 344.4 g/mol
InChI Key: XYBXAOUCNUGBDF-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylphenyl)isophthalamide belongs to a class of compounds known for their utility in creating high-performance materials due to their unique chemical and physical properties. These materials often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them ideal for various advanced applications.

Synthesis Analysis

The synthesis of N,N'-bis(3-methylphenyl)isophthalamide and related aromatic polyamides typically involves the polycondensation of diamines with various aromatic dicarboxylic acids or dianhydrides. Yang and Lin (1994) described the synthesis of aromatic polyamides using N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine as a monomer with different aromatic dicarboxylic acids, demonstrating the amorphous nature and solubility of these polymers in polar solvents (Yang & Lin, 1994).

Scientific Research Applications

Polymer Synthesis and Properties

N,N'-bis(3-methylphenyl)isophthalamide, while not directly mentioned, is closely related to the field of aromatic polyamides and polyimides research. Studies on similar compounds have focused on their synthesis and the development of materials with remarkable properties. For example, research has been conducted on the syntheses and properties of aromatic polyamides and polyimides based on related compounds, emphasizing their solubility in polar solvents and thermal stability. These materials have been noted for their potential in creating transparent and flexible films, showcasing glass transition temperatures above 300°C and significant thermal resistance up to 500°C in different atmospheres (Yang & Lin, 1994), (Yang & Lin, 1995).

Anion Binding Studies

Isophthalamide derivatives have been synthesized for anion binding studies, indicating the potential for such compounds to function as receptors for chromate anions. This research outlines the structural elucidation of novel isophthalamide isomers and their promising anion receptor capabilities for environmental and analytical chemistry applications (Kadir et al., 2019).

Antioxidant and DNA Binding Activities

Bisamides derived from isophthalamide and related structures have been explored for their antioxidant properties and DNA binding activities. These studies reveal that such compounds can interact with DNA through intercalation and exhibit free radical scavenging abilities, suggesting potential biomedical applications (Fatima et al., 2021).

Mechanism of Action

The mechanism of action of “N,N’-bis(3-methylphenyl)isophthalamide” in optoelectronic devices involves its hole-transporting properties . It is also capable of emitting blue light and amplified spontaneous emission, which is important for the development of organic lasers .

Future Directions

The use of “N,N’-bis(3-methylphenyl)isophthalamide” in optoelectronic applications is a promising area of research . Its properties make it a potential candidate for use in the development of organic lasers and other optoelectronic devices . Future research could explore its potential in these and other applications.

properties

IUPAC Name

1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-6-3-10-19(12-15)23-21(25)17-8-5-9-18(14-17)22(26)24-20-11-4-7-16(2)13-20/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBXAOUCNUGBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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